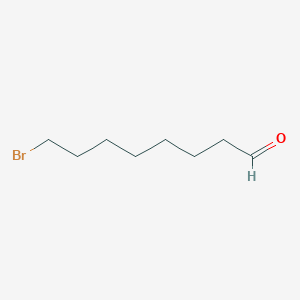

8-Bromooctanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

8-bromooctanal |

InChI |

InChI=1S/C8H15BrO/c9-7-5-3-1-2-4-6-8-10/h8H,1-7H2 |

InChI Key |

DETKMHVWNMOSRN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=O)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromooctanal

Retrosynthetic Analysis and Key Disconnections for 8-Bromooctanal

Retrosynthetic analysis of this compound reveals several logical disconnections, providing a roadmap for potential synthetic strategies. The primary disconnections involve the carbon-bromine bond and the carbon-oxygen double bond of the aldehyde.

C-Br Bond Disconnection: This disconnection points to an eight-carbon chain with a terminal alcohol or other functional group that can be converted to a bromide. A key precursor identified through this disconnection is 1,8-octanediol (B150283). This strategy relies on the selective monobromination of a symmetrical diol.

C=O Bond Disconnection (Aldehyde Formation): This disconnection suggests a precursor with an eight-carbon chain and a terminal bromine, where the aldehyde is formed in a later step. A logical precursor is 8-bromo-1-octanol (B1265630), which can be oxidized to the target aldehyde. Another possibility involves the functionalization of an organometallic reagent derived from a bromoalkane.

These primary disconnections form the basis for the main synthetic approaches to this compound, which can be broadly categorized as those starting from octanal (B89490) derivatives and those starting from bromoalkanes.

Established and Emerging Synthetic Routes to this compound

Several synthetic routes have been developed to produce this compound, each with its own set of advantages and limitations. These can be classified into three main categories.

Strategies Involving Bromination of Octanal Derivatives

Direct bromination of octanal is generally not a viable route due to the reactivity of the aldehyde group under typical bromination conditions. However, strategies involving the bromination of protected or modified octanal derivatives could be envisioned, although they are less commonly reported in the literature.

Strategies Involving Aldehyde Functionalization of Bromoalkanes

This is a more common and well-documented approach to the synthesis of this compound. These methods typically start with a precursor that already contains the C8-bromo functionality.

A prominent example involves the oxidation of 8-bromo-1-octanol. google.comnih.gov This two-step approach begins with the monobromination of 1,8-octanediol. google.comprepchem.comgoogle.com The selective monobromination can be achieved using hydrobromic acid with a catalyst in a suitable solvent like toluene. google.comgoogle.com The subsequent oxidation of the resulting 8-bromo-1-octanol to this compound is a critical step. Pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is a frequently used reagent for this transformation, providing good yields. google.comnih.gov

Another emerging strategy is the aldehyde-selective Wacker-type oxidation of unbiased terminal alkenes. This method allows for the direct conversion of a terminal alkene to an aldehyde. A procedure using a palladium catalyst system has been reported to produce this compound from 8-bromo-1-octene (B45317) in a 65% yield. google.comcaltech.edu

Convergent Synthesis Approaches for this compound

Convergent syntheses aim to build the carbon skeleton by combining smaller fragments. For this compound, a potential convergent approach could involve the coupling of a C7 fragment with a C1 fragment. For instance, a Grignard reagent derived from a 7-bromoheptyl halide could react with a suitable one-carbon electrophile that can be readily converted to an aldehyde. However, specific examples of this approach for this compound are not extensively documented in the reviewed literature.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of several steps in the synthesis of this compound.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis is particularly relevant in the modern synthetic routes to this compound.

In the synthesis of the precursor 8-bromo-1-octanol from 1,8-octanediol, a catalyst is employed alongside hydrobromic acid to facilitate the selective monobromination. google.com While the specific catalyst is not always detailed, phase-transfer catalysts or other agents that promote the reaction in a biphasic system can be effective.

More significantly, the aldehyde-selective Wacker-type oxidation of 8-bromo-1-octene relies on a sophisticated homogeneous catalytic system. google.comcaltech.edu This system typically involves a palladium(II) complex, such as bis(benzonitrile)dichloro-palladium(II), in combination with a copper co-catalyst like copper(II) chloride and a nitrite (B80452) source such as silver nitrite. google.com This catalytic cocktail, under an oxygen atmosphere, selectively oxidizes the terminal double bond to an aldehyde, representing a significant advancement in anti-Markovnikov oxidation. google.comcaltech.edu

Heterogeneous Catalysis and Solid-Phase Synthesis

The conversion of the precursor, 8-bromooctan-1-ol, to this compound involves a selective oxidation reaction. While classical methods often employ stoichiometric, soluble chromium-based reagents, modern approaches increasingly favor heterogeneous catalysis to simplify product purification, enable catalyst recycling, and minimize waste.

Heterogeneous Catalysis

Heterogeneous catalysts for alcohol oxidation typically involve a solid support material on which a catalytically active metal is dispersed. For the oxidation of long-chain aliphatic alcohols like 8-bromooctan-1-ol, supported noble metal nanoparticles are effective. Platinum group metals (PGMs) such as palladium, platinum, and ruthenium are known to catalyze the aerobic oxidation of alcohols. researchgate.net The primary challenge in oxidizing non-activated aliphatic alcohols is their lower reactivity compared to benzylic or allylic counterparts. csic.es

Research into the oxidation of 1-octanol (B28484), a close structural analog to 8-bromooctan-1-ol, demonstrates the feasibility of this approach. For instance, Au-Pd/TiO2 catalysts have been used for the solvent-free oxidation of 1-octanol with molecular oxygen, selectively yielding octanal. csic.es Similarly, palladium supported on manganese oxide/carbon nanotubes (Pd/MnOx/CNT) has shown activity for the selective conversion of 1-octanol to octanal. csic.es The general mechanism for primary alcohol oxidation on such catalysts involves the initial dehydrogenation to form the aldehyde. universiteitleiden.nlnih.gov

| Catalyst System | Support | Oxidant | Conditions | Application Example | Citation |

| Au-Pd | TiO₂ | O₂ | 160 °C, Solvent-Free | Oxidation of 1-octanol | csic.es |

| Pd/MnOx | Carbon Nanotubes (CNT) | O₂ | Solvent-Free | Selective conversion of 1-octanol to octanal | csic.es |

| Ruthenium Cluster | - | Air/O₂ | Toluene | General alcohol oxidation | scirp.org |

Solid-Phase Synthesis

Solid-phase synthesis methodologies offer significant advantages in terms of purification, as excess reagents and by-products can be removed by simple filtration. In the context of producing this compound, this approach typically involves immobilizing the oxidizing agent on a polymeric or inorganic support.

One prominent example is the use of polymer-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Polymeric N-halamines, in the presence of catalytic amounts of TEMPO, have been shown to selectively oxidize primary alcohols to their corresponding aldehydes in high yields. thieme-connect.com The polymer acts as the co-oxidant and can be filtered off after the reaction, regenerated, and reused. thieme-connect.com Similarly, TEMPO supported on silica (B1680970) can mediate the oxidation of various alcohols. organic-chemistry.org This solid-phase approach is highly applicable to the synthesis of this compound from its alcohol precursor, streamlining the post-reaction workup.

The general protocol involves stirring the alcohol substrate (8-bromooctan-1-ol) with the solid-supported catalyst in a suitable solvent, followed by simple filtration to separate the product from the immobilized reagent. thieme-connect.com

Biocatalytic Pathways Towards this compound

Biocatalysis presents a powerful and green alternative for chemical synthesis, offering high selectivity under mild reaction conditions. The enzymatic oxidation of 8-bromooctan-1-ol to this compound is a feasible, though not yet specifically documented, transformation that can be accomplished by several classes of oxidoreductase enzymes. mdpi.com

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors (NAD⁺/NADP⁺) as hydride acceptors. mdpi.com The primary challenge with ADHs is that the reaction equilibrium often favors the reduction of the carbonyl compound rather than the oxidation of the alcohol. uniovi.es However, this can be overcome by implementing strategies to shift the equilibrium, such as using a large excess of a sacrificial co-substrate (e.g., acetone) to drive the regeneration of the oxidized cofactor. uniovi.es The substrate scope of ADHs is broad and has been shown to include various functionalized alcohols, including halohydrins, making them potential catalysts for the synthesis of this compound. nih.gov

Laccase-Mediator Systems (LMS)

Laccases are copper-containing oxidase enzymes that use molecular oxygen as an oxidant, producing water as the sole by-product. researchgate.net However, laccases have a relatively low redox potential, which limits their direct application to the oxidation of non-phenolic alcohols. tuwien.at This limitation is overcome by using a "mediator"—a small organic molecule that is first oxidized by the laccase and subsequently oxidizes the alcohol substrate in a catalytic cycle. researchgate.nettuwien.at

Common mediators like TEMPO and 2-azaadamantane (B3153908) N-oxyl (AZADO) have proven highly effective in combination with laccase for the aerobic oxidation of a wide range of primary alcohols to aldehydes under mild conditions (room temperature, air atmosphere). scispace.comrsc.orgnih.gov This approach avoids the need for cofactor regeneration and is highly attractive from a green chemistry perspective. Given the success of LMS with other long-chain and functionalized alcohols, this system represents a promising pathway for the synthesis of this compound.

| Biocatalytic System | Enzyme Class | Mechanism/Principle | Key Features for this compound Synthesis | Citations |

| Alcohol Dehydrogenase (ADH) | Oxidoreductase | NAD(P)⁺-dependent hydride transfer | High selectivity; requires cofactor regeneration or equilibrium shift. | mdpi.comuniovi.esnih.gov |

| Laccase-Mediator System (LMS) | Oxidase | Electron transfer via a mediator (e.g., TEMPO) | Uses O₂ as the final oxidant; produces water as a by-product; mild conditions. | researchgate.netscispace.comrsc.orgnih.gov |

Green Chemistry Principles in the Production of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources.

Traditional alcohol oxidations often rely on chlorinated solvents like dichloromethane. Eliminating or reducing the use of such volatile organic compounds is a key green chemistry goal.

Several solvent-free methods for alcohol oxidation have been developed. One approach involves using potassium persulfate (K₂S₂O₈) as the oxidant, promoted by activated charcoal, under gentle heating (40-45 °C). growingscience.com This system efficiently converts primary alcohols to aldehydes without the need for a solvent. growingscience.com Another innovative method utilizes deep eutectic solvents (DES) as both the reaction medium and part of the catalytic system. A DES formed from ferric chloride and a quaternary ammonium (B1175870) salt, in combination with hydrogen peroxide, has been shown to catalyze the rapid and selective oxidation of alcohols to aldehydes under solvent-free conditions. nih.gov Furthermore, the direct oxidation of solid long-chain alcohols using gaseous nitrogen dioxide has been demonstrated to quantitatively yield the corresponding acid, indicating the potential for gas-solid phase reactions in this area. nih.gov

Atom Economy

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. The oxidation of 8-bromooctan-1-ol is the critical step for atom economy in the synthesis of this compound. Classical stoichiometric oxidants like pyridinium chlorochromate (PCC) have very poor atom economy, generating significant chemical waste.

In contrast, catalytic methods that use molecular oxygen or hydrogen peroxide as the terminal oxidant are highly atom-economical, as the only by-product is water. scirp.orgthieme-connect.com Therefore, the heterogeneous catalytic and biocatalytic (LMS) pathways discussed previously are vastly superior in this regard.

Step Economy

Step economy refers to minimizing the number of synthetic steps to reach a target molecule, which reduces waste, cost, and resource consumption. The synthesis of bifunctional molecules like this compound benefits greatly from step-economic approaches. uniovi.es The common route starting from 1,8-octanediol involves two distinct steps: bromination and oxidation. While this is a reliable pathway, the ideal synthesis would achieve the target in a single, highly selective transformation from a simpler precursor. The development of cascade reactions, where multiple transformations occur in a single pot, is a key strategy for improving step economy, though a specific cascade for this compound has not been reported. acs.orgnih.gov

A cornerstone of green chemistry is the use of renewable feedstocks in place of petrochemicals. The synthesis of this compound can be rooted in sustainable resources via its precursor, 1,8-octanediol. chemicalbook.com

1,8-Octanediol can be produced by the hydrogenation of suberic acid (octanedioic acid). chemicalbook.com Suberic acid is accessible from renewable biomass. A well-established method is the oxidative cleavage of ricinoleic acid, the primary fatty acid found in castor oil. lookchem.com The oxidation of ricinoleic acid cleaves the molecule, yielding both suberic acid and other useful chemicals. lookchem.com More recently, methods to produce suberic acid and its precursors from carbohydrate feedstocks through fermentation and subsequent chemical transformations like metathesis are being developed. google.comgoogle.com

This establishes a clear and viable pathway from a renewable agricultural feedstock to a key synthetic intermediate: Castor Oil → Ricinoleic Acid → Suberic Acid → 1,8-Octanediol → 8-Bromooctan-1-ol → This compound

The use of 1,8-octanediol derived from renewable sources is also gaining traction in the production of biodegradable polymers, further highlighting its role as a sustainable chemical building block. mdpi.com

Reactivity and Mechanistic Investigations of 8 Bromooctanal

Organometallic Reagents Derived from 8-Bromooctanal

Formation and Reactivity of Grignard Reagents from this compound

Grignard reagents, generally represented as RMgX, are potent carbon nucleophiles and strong bases, typically formed by the reaction of an alkyl or aryl halide with magnesium metal in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). This process involves the oxidative insertion of magnesium into the carbon-halogen bond Current time information in Bangalore, IN.scribd.comlibretexts.orgbc.edumiracosta.eduscienceinfo.com.

For this compound, the formation of a Grignard reagent at the bromide position (to yield BrMg(CH₂)₇CHO) is complicated by the presence of the highly electrophilic aldehyde group. Grignard reagents are known to readily react with carbonyl compounds (aldehydes, ketones) to form alcohols libretexts.orgscienceinfo.comorganicchemistrytutor.comorganic-chemistry.org. Therefore, if a Grignard reagent were to be formed from this compound without protecting the aldehyde, it would likely undergo an intramolecular cyclization, where the newly formed Grignard reagent attacks its own aldehyde functionality, leading to an undesired cyclic alcohol.

While general principles for Grignard reagent formation and their reactions with aldehydes are well-established, specific detailed studies on the direct formation of a Grignard reagent from this compound or its direct reaction with an external Grignard reagent without aldehyde protection are not extensively documented in the available literature. However, this compound has been utilized as a substrate in various synthetic contexts, sometimes implying its role in subsequent Grignard-type reactions after appropriate functional group manipulation or protection google.comthieme-connect.com. For instance, the Grignard reagent derived from 8-bromooctanol (an analogous compound with an alcohol instead of an aldehyde) has been successfully formed and reacted in synthetic sequences rsc.orgrsc.org. This suggests that the aldehyde group in this compound would typically require protection (e.g., as an acetal) before attempting Grignard formation at the bromide site to prevent intramolecular reactions or undesired side reactions with external Grignard reagents.

Organolithium and Organozinc Derivatives of this compound

Organolithium Derivatives: Organolithium reagents (RLi) share many characteristics with Grignard reagents, acting as strong nucleophiles and bases, and are similarly formed by the reaction of alkyl halides with lithium metal libretexts.orgyoutube.com. Like Grignard reagents, organolithium compounds readily add to aldehydes and ketones to yield alcohols libretexts.orgyoutube.com. Consequently, the direct formation of an organolithium reagent from this compound at the bromide position would face the same challenge as Grignard reagents: the high reactivity of the aldehyde group would lead to intramolecular cyclization or competing intermolecular reactions if an external organolithium were introduced. Organolithium reagents can also act as halogen abstractors or participate in transmetalation reactions, which could be relevant for their formation from this compound, but the aldehyde's reactivity remains a primary concern youtube.com.

Organozinc Derivatives: Organozinc compounds, in contrast to Grignard and organolithium reagents, are generally less reactive, which often translates to better functional group tolerance uni-muenchen.dewikipedia.orgresearchgate.net. They are typically synthesized by the oxidative insertion of zinc metal into alkyl halides uni-muenchen.dewikipedia.orgslideshare.net. This milder reactivity makes organozinc reagents attractive for reactions involving substrates with multiple reactive functionalities.

Key reactions involving organozinc reagents include the Reformatsky reaction, Simmons-Smith reaction, Negishi coupling, Fukuyama coupling, and Barbier reaction wikipedia.orgslideshare.net. The Barbier reaction, for example, is a one-pot process where the organozinc reagent is generated in situ in the presence of the carbonyl substrate, and it is notably less sensitive to water compared to Grignard or organolithium reactions wikipedia.org. This characteristic could potentially allow for more selective transformations of this compound, where the organozinc might be formed at the bromide without immediately reacting with the aldehyde, or vice versa, depending on the specific reaction conditions, catalysts, and other functional groups present. Research indicates that the preparation of organozinc reagents can tolerate various functional groups, including aldehydes and esters, under specific conditions uni-muenchen.de. While direct examples of forming an organozinc reagent from this compound are not explicitly detailed, the general functional group tolerance of organozinc chemistry suggests a potential avenue for selective transformations of this bifunctional compound.

Kinetic and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic studies directly focusing on the transformations of this compound itself (e.g., its reactions with organometallic reagents) are not widely reported in the provided literature. However, this compound has been implicated in studies where its formation or subsequent reactions were investigated.

For instance, this compound has been obtained as a product in photocatalytic deconstructive carbon-carbon bond cleavage reactions, and such processes have been subject to kinetic and Density Functional Theory (DFT) studies to understand their mechanisms ethz.chresearchgate.net. This indicates that while this compound might be a part of a larger mechanistic investigation, the focus is often on the reaction leading to its formation or its role as an intermediate, rather than a detailed kinetic or thermodynamic analysis of its subsequent reactions.

Another area where this compound, as an aldehyde, is relevant to kinetic studies is in enzymatic transformations. For example, aldo-keto reductases (AKRs) have been studied for their efficiency in catalyzing the reduction of various aliphatic and aromatic aldehydes, including those with chain lengths similar to this compound nih.gov. These studies typically provide steady-state kinetic parameters such as Kₘ and kcat for the enzyme-catalyzed reduction of the aldehyde group. While not a direct chemical transformation, this highlights the kinetic behavior of the aldehyde moiety in a biological context.

In the broader context of organic synthesis, understanding the kinetics and thermodynamics of reactions involving bifunctional molecules like this compound is critical for optimizing reaction conditions and predicting product distributions. The relative reactivity of the aldehyde and bromide groups, influenced by factors such as solvent, temperature, and catalysts, would determine the preferred reaction pathway (e.g., reaction at the aldehyde, reaction at the bromide, or intramolecular cyclization). Without specific studies, general principles of reactivity for bromoalkanes and aldehydes would apply, where aldehydes are generally more reactive electrophiles than alkyl bromides in nucleophilic additions, while alkyl bromides are prone to nucleophilic substitution or elimination reactions.

Stereochemical Control and Asymmetric Synthesis Strategies with this compound

The integration of this compound into asymmetric synthesis strategies leverages its dual functionality to introduce chirality or control stereochemistry in complex molecular architectures. While this compound itself is an achiral molecule, its incorporation into synthetic routes can lead to the formation of new stereocenters.

One notable application involves its use in the synthesis of epoxides. For example, a Corey–Chaykovsky reaction between a sulfonium (B1226848) ylide and this compound has been reported to generate an epoxide intermediate nih.gov. Such epoxide formations can be part of sequences designed for asymmetric synthesis, where the stereochemistry of the ylide or subsequent transformations dictates the chirality of the product. However, it is important to note that a subsequent intramolecular Tsuji–Trost allylation in one such sequence resulted in a mixture of diastereomers, suggesting that achieving absolute stereochemical control throughout a multi-step synthesis involving this compound can be challenging nih.gov.

This compound has also been employed as a starting material in the synthesis of ceramides, which are complex lipids often synthesized from natural chiral pools scribd.com. This implies its role in building blocks where stereochemistry is ultimately controlled elsewhere in the molecule or through the use of chiral auxiliaries or catalysts.

Another example of stereochemical control involving a related aldehyde (8-bromo-1-octanal, likely referring to this compound) is its use in a (Z)-selective Wittig reaction acs.org. Wittig reactions are well-known for their ability to form carbon-carbon double bonds with controlled stereochemistry (E or Z isomers), depending on the ylide and reaction conditions. This demonstrates the potential of this compound's aldehyde group to participate in stereoselective transformations.

General strategies for asymmetric synthesis, which could be applied to transformations involving this compound, include:

Chiral Pool: Utilizing readily available enantioenriched starting materials to introduce stereocenters rsc.orgyork.ac.uk.

Chiral Auxiliaries: Temporarily attaching an enantiopure appendage to the substrate to direct the stereochemistry of a reaction, which is later removed rsc.orgyork.ac.ukntu.ac.uk.

Enantioselective Catalysis: Employing chiral catalysts that induce asymmetry in the product from achiral starting materials rsc.orgresearchgate.netyork.ac.ukntu.ac.ukchemistryviews.org.

The effectiveness of stereochemical control in reactions involving this compound would depend on the proximity of the newly formed chiral center to existing stereogenic elements (if any are introduced) and the electronic and steric properties of the reagents and transition states nih.gov. While specific highly enantioselective reactions directly of this compound are not prominently featured, its bifunctional nature makes it a valuable precursor for constructing more complex chiral molecules through established asymmetric methodologies.

Applications of 8 Bromooctanal As a Synthetic Building Block

Precursor in Natural Product Synthesis

8-Bromooctanal plays a significant role as a precursor in the total synthesis of various natural products, leveraging its linear carbon chain and reactive termini.

This compound is a key intermediate in the synthesis of complex fatty acid derivatives and lipids. For instance, it can be prepared by the selective oxidation of 8-bromo-1-octanol (B1265630), commonly using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), achieving yields of approximately 84-90% nih.govacs.orggoogle.comnih.gov. This aldehyde intermediate is then utilized in subsequent reactions.

One notable application involves its use in (Z)-selective Wittig reactions for the synthesis of "Tear Film Lipid Probes" (O-Acyl-ω-hydroxy Fatty Acids and Type I-St and Type II Diesters). In such syntheses, this compound (referred to as "fragment A") is coupled with a phosphonium (B103445) ylide (derived from "fragment B") to form the desired lipid structures nih.govacs.org.

Furthermore, this compound serves as an intermediate in the synthesis of specific fatty acids, such as (E)-10-hydroxy-2-decenoic acid (10-HDA), also known as royal jelly acid. The pathway involves reacting this compound with a phosphorus ylide reagent to yield (2E)-10-bromo-2-decenoic acid, which is subsequently hydrolyzed under alkaline conditions to produce 10-HDA google.com. Similarly, it has been employed in the synthesis of (Z)-14-methyl-9-pentadecenoic acid fishersci.atlookchem.com.

Another derivative, 9,9-dimethoxynonanoic acid, can be synthesized from this compound by converting it into this compound dimethyl acetal (B89532), followed by cyanation and basic hydrolysis nih.gov.

The versatility of this compound in fatty acid and lipid synthesis is highlighted by its role in constructing diverse structures, as summarized in Table 1.

Table 1: Examples of Fatty Acid and Lipid Derivatives Synthesized Using this compound

| Target Compound | Key Reaction Involving this compound | Yield (Step involving this compound) | Reference |

| Tear Film Lipid Probes (e.g., OAHFA) | (Z)-selective Wittig reaction | 34% | nih.govacs.org |

| (E)-10-hydroxy-2-decenoic acid (10-HDA) | Reaction with phosphorus ylide | Not specified for this step | google.com |

| (Z)-14-methyl-9-pentadecenoic acid | Not specified | Not specified | fishersci.atlookchem.com |

| 9,9-Dimethoxynonanoic acid | Conversion to dimethyl acetal | 90% (to this compound) | nih.gov |

While 8-bromo-1-octanol (the alcohol precursor to this compound) is frequently cited as a starting material for insect pheromone synthesis, particularly via Wittig reactions, direct applications of this compound as the aldehyde in the synthesis of insect pheromones are less explicitly detailed in the provided search results. However, given its structural similarity to other reactive aldehydes used in pheromone synthesis, it holds potential. For example, the sex pheromone of Grapholitha molesta (Oriental Fruit Moth), (Z/E)-8-dodecene acetate (B1210297), is synthesized via a Wittig reaction, where a phosphonium salt derived from 8-bromo-1-octanol reacts with n-butyraldehyde patsnap.comnyxxb.cn. Although this compound is not the direct reactant in this specific Wittig step, the general utility of long-chain bromo-aldehydes in constructing unsaturated chains characteristic of many pheromones suggests its potential, often requiring its conversion from the alcohol google.comgoogle.com.

This compound serves as a crucial building block in the synthesis of more complex bioactive molecules, particularly in the context of drug discovery. It has been employed in the synthetic routes towards advanced drug candidates. For instance, this compound has been used in the generation of epoxide 1-76, an intermediate in the synthesis of drug candidates such as PNU156804 and GMX15-070. These compounds are part of the prodigiosin (B1679158) family of natural products, known for their immunosuppressive and cytotoxic properties psu.edu. The incorporation of this compound highlights its utility in constructing specific structural motifs required for biological activity.

Intermediates for Insect Pheromones and Semiochemicals

Intermediate in Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of various pharmaceutical and agrochemical active ingredients.

In pharmaceutical synthesis, this compound contributes to scaffold elaboration, a process where a core molecular structure is modified and expanded to create diverse drug candidates. Its aldehyde group can undergo various reactions (e.g., additions, condensations), while the bromine atom allows for nucleophilic substitutions or cross-coupling reactions, enabling the attachment of other molecular fragments. As noted previously, its involvement in the synthesis of intermediates like epoxide 1-76 for drug candidates PNU156804 and GMX15-070 exemplifies its role in building complex pharmaceutical scaffolds psu.edu.

This compound, or its derivatives, can be utilized in the synthesis of functionalized agrochemical active ingredients, including pesticides and herbicides. While specific direct examples of this compound itself being the reacting aldehyde in agrochemical synthesis are not extensively detailed in the provided results, its alcohol precursor, 8-bromo-1-octanol, is used as a starting material for insect pheromones, which are a class of agrochemicals used in pest management patsnap.comnyxxb.cn. The ability to introduce an eight-carbon chain with reactive ends makes it suitable for constructing the carbon backbone of various agrochemical compounds.

Scaffold Elaboration for Drug Candidates

Role in Polymer and Materials Science

The unique structure of this compound, possessing both an electrophilic aldehyde and a nucleophilic bromine atom, suggests potential applications in polymer and materials science. However, direct detailed research findings specifically on this compound's role as a monomer, in surface functionalization, or in coating applications are not extensively documented in the provided literature.

While related compounds like 8-bromo-1-octanol (PubChem CID: 162607) have been explored as precursors for monomers in the synthesis of functionalized polyethylene (B3416737) glycol derivatives or in the preparation of methacrylate (B99206) monomers for polymers, direct evidence for this compound itself serving as a monomer for specialty polymers or copolymers is limited in the current literature. Its aldehyde group could potentially participate in polymerization reactions, such as polycondensation, or its bromine atom could be utilized in controlled radical polymerization techniques, but specific examples involving this compound were not found.

Research findings directly detailing the use of this compound for surface functionalization or in coating applications are not explicitly available in the provided search results. The presence of the bromine atom could enable covalent attachment to surfaces through various coupling reactions, while the aldehyde group could facilitate further derivatization or cross-linking in coating formulations. However, specific instances of such applications for this compound are not detailed.

This compound has been tagged in some chemical databases as relevant to "Dendrimer Materials" chemicalbook.com. This suggests its potential as a building block in the synthesis of dendrimers and supramolecular assemblies. Dendrimers are highly branched macromolecules with precise structures, and their synthesis often relies on iterative reactions involving bifunctional monomers. The aldehyde group of this compound could be used to form acetals or imines, while the bromine atom could participate in nucleophilic substitution reactions to extend the dendritic branches. Although the general principles of dendrimer and supramolecular assembly synthesis are well-established, specific detailed research findings on the direct incorporation of this compound into these complex architectures were not provided. Its bifunctional nature, however, makes it theoretically suitable for such advanced material syntheses.

Surface Functionalization and Coating Applications

Development of Novel Organic Reagents and Ligands from this compound

This compound is a valuable intermediate for the synthesis of various novel organic reagents and ligands, leveraging its reactive aldehyde and bromine functionalities.

Wittig Reaction: this compound has been employed as a substrate in Wittig reactions, a fundamental carbon-carbon bond-forming transformation. For instance, it was oxidized from 8-bromo-1-octanol using pyridinium chlorochromate (PCC, PubChem CID: 129695875) to yield the aldehyde, which was then utilized in a Wittig reaction to synthesize an alkene intermediate nih.govuni.lu. This highlights its role in constructing unsaturated fatty acid derivatives.

Corey–Chaykovsky Reaction and Allylation: In the synthesis of complex cyclic structures like cyclododecanene, this compound has been shown to participate in a Corey–Chaykovsky reaction to form an epoxide. This epoxide then undergoes alkylation and an intramolecular Tsuji–Trost allylation, demonstrating the compound's utility in multi-step, stereoselective syntheses guidechem.compsu.edu.

Acetal Formation and Carboxylic Acid Synthesis: The aldehyde group of this compound can be readily converted into an acetal, such as 8-bromo-octanal dimethyl acetal. This acetal can then be further transformed into carboxylic acids, for example, 9,9-dimethoxynonanoic acid (PubChem CID: 11020360), through a sequence involving cyanation and basic hydrolysis. This pathway showcases this compound's versatility as a precursor for introducing carboxylic acid functionalities at a specific position within a long carbon chain uni.lu.

Halogenation Reactions: The bromine atom in this compound can be involved in further halogenation reactions. For example, its reactivity has been explored in reactions with N-chlorosuccinimide (NCS, PubChem CID: 31398), indicating its potential in synthesizing halogenated organic compounds with modified properties nih.gov.

The following table summarizes some key synthetic transformations involving this compound:

| Starting Material | Reagent/Reaction Type | Product | Reference |

| 8-Bromo-1-octanol | Pyridinium Chlorochromate (PCC) | This compound | uni.lu |

| This compound | Wittig reaction | Alkene derivatives | nih.gov |

| This compound | Corey–Chaykovsky reaction | Epoxide intermediate | guidechem.compsu.edu |

| This compound | Dimethyl acetal formation, cyanation, hydrolysis | 9,9-Dimethoxynonanoic acid | uni.lu |

| This compound | N-Chlorosuccinimide (NCS) | Chlorinated derivatives (implied) | nih.gov |

Industrial-Scale Synthetic Utility and Commercial Applications of this compound

While this compound is recognized as a valuable synthetic intermediate, specific details regarding its industrial-scale synthetic utility and widespread commercial applications are not explicitly detailed in the provided search results. Many industrial applications mentioned in the context of "bromooctanol" or "bromooctyl" compounds often refer to 8-bromo-1-octanol (PubChem CID: 162607), its alcoholic precursor, which is used in the synthesis of liquid crystal materials, specialty surfactants, and as an alkylation agent in nucleoside drug development guidechem.comuni.lutatvachintan.inchemicalbook.com.

However, as a direct precursor to various functionalized compounds (e.g., carboxylic acids, acetals, and complex macrocycles), this compound's industrial utility would likely stem from its role in the multi-step synthesis of high-value chemicals. Its precise and predictable reactivity makes it suitable for fine chemical synthesis, where the controlled introduction of specific functional groups is critical. The ability to prepare this compound from readily available 8-bromo-1-octanol suggests a feasible synthetic route for larger-scale production if demand arises for its specific derivatives.

Analytical Methodologies for 8 Bromooctanal

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 8-Bromooctanal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain a comprehensive understanding of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule can be observed. The aldehydic proton characteristically appears as a triplet at approximately 9.76 ppm. The methylene (B1212753) protons adjacent to the bromine atom (α to Br) resonate around 3.40 ppm, also as a triplet. The methylene protons adjacent to the aldehyde group (α to CHO) show a signal around 2.42 ppm as a triplet of doublets. The remaining methylene protons along the carbon chain produce a complex multiplet in the upfield region of the spectrum. ntu.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The aldehydic carbon (C=O) exhibits a characteristic signal in the downfield region, typically around 202 ppm. The carbon atom bonded to the bromine atom (C-Br) appears at approximately 34 ppm, while the methylene carbon adjacent to the aldehyde group resonates around 44 ppm. The other methylene carbons of the alkyl chain are observed in the 22-33 ppm range.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the entire spin system from the aldehyde proton to the methylene group adjacent to the bromine.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the positions of the aldehyde and bromo functional groups by observing correlations from the aldehydic proton to the C2 and C3 carbons, and from the protons on C7 to the C8 carbon bearing the bromine.

| NMR Data for this compound | |

| Technique | Typical Chemical Shift (ppm) / Correlation |

| ¹H NMR | Aldehyde (CHO): ~9.76 (t) |

| Methylene (CH₂Br): ~3.40 (t) | |

| Methylene (CH₂CHO): ~2.42 (td) | |

| Other Methylene (CH₂): Multiplets in the upfield region | |

| ¹³C NMR | Carbonyl (C=O): ~202 |

| Methylene (C-Br): ~34 | |

| Methylene (C-CHO): ~44 | |

| Other Methylene (-CH₂-): ~22-33 | |

| 2D NMR (HMBC) | Correlation between aldehydic proton and C2/C3 |

| Correlation between C7 protons and C8 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₈H₁₅BrO), the expected exact mass is 206.03063 Da. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrometer fragments the eluted compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. Common fragmentation patterns for this compound would include the loss of the bromine atom, the loss of the CHO group, and various cleavages of the alkyl chain. This fragmentation data is crucial for confirming the identity of the compound. nih.gov Analysis by GC-MS has shown this compound to be the desired product in synthetic preparations. ntu.ac.uk

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netrutgers.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays distinct absorption bands that confirm the presence of its key functional groups.

A strong, sharp absorption band in the region of 1740-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group.

The C-H stretching vibration of the aldehyde proton typically appears as two weak bands in the range of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.

The C-Br stretching vibration gives rise to a band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The C-H stretching and bending vibrations of the methylene groups of the alkyl chain are observed around 2960-2850 cm⁻¹ and 1470-1450 cm⁻¹, respectively. scholaris.ca

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. youtube.comnih.gov While the C=O stretch is also observable in the Raman spectrum, the C-Br and C-C backbone stretching vibrations often give rise to strong Raman signals, which can be advantageous for structural analysis. The symmetric vibrations of the molecule are particularly Raman active.

| Vibrational Spectroscopy Data for this compound | |

| Technique | Functional Group |

| FTIR | Aldehyde C=O Stretch |

| Aldehyde C-H Stretch | |

| Alkyl C-H Stretch | |

| C-Br Stretch | |

| Raman | C-Br Stretch |

| C-C Backbone Stretch |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas chromatography is a primary method for the analysis of this compound due to its volatility.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. After separation on a suitable capillary column (e.g., a non-polar or medium-polarity column), the eluted this compound is burned in a hydrogen-air flame. The resulting ions generate a current that is proportional to the amount of carbon atoms entering the detector. This makes FID an excellent choice for accurate quantification when calibrated with a known standard.

Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. Since this compound contains a bromine atom, GC-ECD can detect it at very low concentrations. The detector contains a radioactive source that emits beta particles, creating a steady current. When an electronegative compound like this compound passes through, it captures some of the electrons, causing a decrease in the current which is measured as a peak. This high sensitivity makes GC-ECD particularly useful for trace analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Refractive Index Detectors

While GC is often preferred, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, especially for non-volatile impurities or when derivatization is used. ufpr.br

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV-Vis): The aldehyde functional group in this compound has a weak n→π* electronic transition in the ultraviolet region, typically around 280-300 nm. Although the molar absorptivity is low, HPLC with a UV-Vis detector can be used for detection and quantification, particularly at higher concentrations or when using a sensitive detector. Derivatization of the aldehyde group with a UV-active agent can significantly enhance detection sensitivity.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): The refractive index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte. sielc.com It is less sensitive than a UV-Vis detector but can be used for quantifying this compound when it is present at sufficient concentrations and when a UV-Vis detector is not suitable. A typical HPLC method for a related compound, 8-bromo-1-octanol (B1265630), uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com Similar conditions could be adapted for this compound.

| Chromatographic Methodologies for this compound | |

| Technique | Detector |

| Gas Chromatography (GC) | Flame Ionization (FID) |

| Electron Capture (ECD) | |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis |

| Refractive Index (RI) |

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Isolation and Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound. For instance, the oxidation of 8-bromo-1-octanol to this compound can be followed by TLC to observe the consumption of the starting material and the appearance of the product. ntu.ac.uk A common mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and petroleum ether (3:7) on a silica (B1680970) gel plate. ntu.ac.uk Visualization of the spots can be achieved under UV light (254 nm or 366 nm) or by using a potassium permanganate (B83412) stain, which reacts with the aldehyde group. The progress of Wittig reactions involving this compound can also be monitored by TLC using a hexane:ethyl acetate (9:1) eluent. google.com

For the isolation and purification of this compound on a larger scale, preparative column chromatography is frequently utilized. Silica gel 60 (particle size 40–63 µM) is a common stationary phase. In one documented purification, after a reaction mixture was passed through a silica plug and eluted with dichloromethane (B109758), the solvent was removed by rotary evaporation to yield the purified this compound as a yellow oil. ntu.ac.uk This process effectively separates the desired aldehyde from reagents and byproducts. ntu.ac.uk

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Thin-Layer Chromatography (TLC) | Preparative Column Chromatography |

| Stationary Phase | Silica gel 60 F254 | Silica gel 60 (40–63 µM) |

| Mobile Phase/Eluent | 3:7 Ethyl acetate / Petroleum ether ntu.ac.uk | Dichloromethane ntu.ac.uk |

| Detection (TLC) | UV light (254/366 nm), Potassium permanganate stain | Not applicable |

| Application | Reaction monitoring ntu.ac.ukgoogle.com | Isolation and purification ntu.ac.uk |

Electrochemical Analysis of this compound and its Derivatives

While direct electrochemical analysis of this compound is not extensively documented in readily available literature, the electrochemical behavior of derivatives and related structures provides insight into potential analytical strategies. The aldehyde functional group is electrochemically active and can be either oxidized or reduced. However, to enhance selectivity and sensitivity, this compound can be derivatized with electroactive species. For example, techniques like "click" chemistry can be used to attach molecules such as ferrocene (B1249389) to a modified form of the compound, allowing for sensitive electrochemical detection. This approach is particularly useful for analyzing compounds immobilized on surfaces, like gold electrodes. The electrochemical response, often measured by cyclic voltammetry, would then be characteristic of the attached electroactive label.

Derivatization Strategies for Enhanced Detection and Separation of this compound

Derivatization is a key strategy to improve the analytical characteristics of this compound, particularly for gas chromatography (GC) analysis. research-solution.com The aldehyde group can be targeted to create derivatives that are more volatile, thermally stable, or more easily detected.

One common derivatization reaction for aldehydes is the formation of oximes by reacting with an o-alkylhydroxylamine hydrochloride. gcms.cz This converts the polar aldehyde into a less polar and more stable oxime derivative suitable for GC analysis.

Another approach involves converting the aldehyde to a different functional group that is more amenable to a specific detector. For instance, the aldehyde could be oxidized to a carboxylic acid and then esterified. Pentafluorobenzyl bromide is a reagent used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD). gcms.cz

For GC-Mass Spectrometry (GC-MS) analysis, derivatization can help in producing characteristic fragmentation patterns, aiding in structural elucidation. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a widely used technique to increase the volatility of compounds containing hydroxyl or amino groups, and can also be applied to enolizable aldehydes. gcms.cz

Table 2: Potential Derivatization Strategies for this compound

| Reagent | Derivative Formed | Analytical Enhancement |

| o-Alkylhydroxylamine HCl | Oxime | Increased volatility and stability for GC gcms.cz |

| Pyridinium (B92312) chlorochromate (PCC) followed by an esterifying agent (e.g., Pentafluorobenzyl bromide) | Carboxylic acid ester | Enhanced detection by ECD gcms.cz |

| Silylation reagents (e.g., BSTFA) | Silyl enol ether | Increased volatility for GC analysis |

Quality Control and Purity Assessment Protocols for Research and Industrial Applications of this compound

Ensuring the quality and purity of this compound is essential for its successful use in both research and industrial settings. A combination of analytical methods is employed to establish its identity and quantify impurities.

The purity of this compound is often determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). For its precursor, 8-bromo-1-octanol, a purity of ≥98.5% is a common specification. nbinno.com Similar purity levels would be expected for the aldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment. ¹H NMR spectroscopy of this compound shows characteristic signals, including a triplet for the aldehydic proton around δ 9.76 ppm and a triplet for the methylene group adjacent to the bromine atom at approximately δ 3.40 ppm. google.com

In an industrial context, quality control may also include specifications for moisture content, determined by Karl Fischer titration, and limits for heavy metals. nbinno.com For instance, a moisture content of ≤0.2% and heavy metals at ≤10 ppm are typical specifications for related chemicals. nbinno.com The bromine content can also be a quality parameter, verified through elemental analysis or titration methods. nbinno.com High-performance liquid chromatography (HPLC) is another technique that can be used for purity assessment, especially for non-volatile impurities or derivatives. rsc.org

Table 3: Quality Control Parameters for this compound and Related Compounds

| Parameter | Method | Typical Specification | Reference |

| Purity | Gas Chromatography (GC) | ≥98.5% | nbinno.com |

| Identity Confirmation | ¹H NMR Spectroscopy | Consistent with structure | google.com |

| Moisture Content | Karl Fischer Titration | ≤0.2% | nbinno.com |

| Heavy Metals | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) | ≤10 ppm | nbinno.com |

| Bromine Content | Elemental Analysis/Titration | 37.5-38.5% (for 8-bromo-1-octanol) | nbinno.com |

Computational and Theoretical Studies on 8 Bromooctanal

Quantum Chemical Calculations of 8-Bromooctanal

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like this compound, these calculations can provide deep insights into its intrinsic reactivity, structure, and spectroscopic characteristics.

The electronic structure dictates the chemical behavior of a molecule. Reactivity descriptors derived from the electronic structure, such as electrostatic potential maps and Fukui functions, can predict how this compound interacts with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): High electron density concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Low electron density around the aldehydic proton and, most significantly, the carbonyl carbon. The carbonyl carbon is thus the primary site for nucleophilic attack.

Fukui Functions: The Fukui function is a reactivity indicator from DFT that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. nih.gov Analysis for this compound would likely pinpoint:

Site for Nucleophilic Attack (f+): The largest value of the Fukui function for nucleophilic attack would be on the carbonyl carbon, confirming its electrophilic nature.

Site for Electrophilic Attack (f-): The largest value for electrophilic attack would be on the carbonyl oxygen, highlighting its nucleophilic character. researchgate.net The carbon atom bonded to the bromine also represents a potential site for nucleophilic substitution reactions.

Table 1: Predicted Key Reactive Sites in this compound from Theoretical Descriptors This table is illustrative and based on established chemical principles, as specific published Fukui function data for this compound is not available.

| Atom/Site | Expected MEP Character | Predicted Fukui Function (f) Reactivity | Type of Reaction Favored |

|---|---|---|---|

| Carbonyl Carbon (C=O) | Highly Positive (Blue) | High f+ value | Nucleophilic Addition |

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | High f- value | Electrophilic Attack / Protonation |

| Carbon (C-Br) | Slightly Positive | Moderate f+ value | Nucleophilic Substitution |

The eight-carbon chain of this compound allows for significant conformational flexibility. Conformational analysis aims to identify the spatial arrangements (conformers) of the molecule and their relative stabilities. The potential energy landscape would be complex, with numerous local minima corresponding to different stable conformers.

Theoretical studies would involve systematically rotating the single bonds (dihedral angles) to map the potential energy surface. The most stable conformers would be those that minimize steric hindrance and optimize intramolecular interactions, such as dipole-dipole interactions between the polar C=O and C-Br bonds. It is expected that linear, or "all-trans," conformations of the alkyl chain would be low in energy, but folded conformations that bring the aldehyde and bromo groups into proximity could also be significant, potentially stabilized by weak intramolecular forces.

Table 2: Hypothetical Relative Energies of Representative this compound Conformers This table presents a simplified, hypothetical energy landscape. Actual computational studies would reveal a much larger number of conformers.

| Conformer Description | Hypothetical Dihedral Angles (C3-C4-C5-C6) | Hypothetical Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Linear (all-trans) | ~180° | 0.0 (Reference) | Minimized steric hindrance |

| Gauche (G+) | ~60° | +3.8 | Kink in the alkyl chain |

| Gauche (G-) | ~-60° | +3.8 | Kink in the alkyl chain |

Quantum chemical calculations can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, one would expect to see characteristic downfield shifts for the aldehydic proton (~9.8 ppm) and the carbonyl carbon (~202 ppm). The carbons and protons alpha to the bromine atom would also show predictable shifts.

Vibrational (Infrared) Spectroscopy: Calculations can predict the vibrational frequencies and their intensities. A strong absorption band corresponding to the C=O carbonyl stretch would be predicted in the range of 1720-1740 cm⁻¹. The C-Br stretching frequency would be expected at a much lower wavenumber, typically in the 500-600 cm⁻¹ region.

Electronic (UV-Vis) Spectroscopy: The calculations could predict electronic transitions, such as the n → π* transition of the carbonyl group, which typically occurs in the near-UV region.

Comparison of these predicted spectra with experimentally obtained data for this compound would serve to validate the accuracy of the computational model used.

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes, including behavior in solution and intermolecular interactions. nih.gov

MD simulations can reveal how this compound behaves in different solvents. The dual functionality of the molecule—a polar aldehyde head and a largely nonpolar bromo-alkyl tail—would lead to distinct behaviors.

In Polar Protic Solvents (e.g., Water, Ethanol): The polar aldehyde group would interact strongly with the solvent via dipole-dipole interactions and potentially hydrogen bonding. The long alkyl chain is hydrophobic and would experience a driving force to minimize its contact with the polar solvent.

In Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): Strong dipole-dipole interactions between the solvent and both the C=O and C-Br groups would dominate.

In Nonpolar Solvents (e.g., Hexane): The molecule would adopt more flexible conformations, and interactions would be governed primarily by weaker van der Waals forces.

Simulations would track properties like the radial distribution function to understand the solvation shell structure around the functional groups and the end-to-end distance of the carbon chain to monitor conformational changes in response to the solvent.

While not a conventional surfactant, the amphipathic nature of this compound suggests the possibility of self-assembly or aggregation, particularly in polar solvents like water. MD simulations are the ideal tool to investigate this phenomenon. researchgate.netrsc.org

The primary intermolecular forces at play would be:

Dipole-Dipole Interactions: Between the carbonyl groups of neighboring molecules.

Van der Waals Forces: Along the eight-carbon alkyl chains.

Hydrophobic Effect: In aqueous solution, the alkyl tails would tend to cluster together to minimize their exposure to water, which could lead to the formation of small, transient aggregates or micelles. chinesechemsoc.org

Simulations could predict the critical aggregation concentration (if any) and the likely morphology of aggregates (e.g., spherical or lamellar structures) by modeling the behavior of many this compound molecules in a simulation box over time.

Dynamics of this compound in Various Solvent Environments

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. Through reaction pathway modeling and transition state analysis, researchers can gain insights into reaction feasibility, selectivity, and the underlying electronic and structural changes that govern its transformations.

Computational Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is characterized by the presence of two distinct functional groups: a terminal aldehyde and a primary alkyl bromide. This bifunctionality allows it to participate in a variety of transformations, the mechanisms of which can be elucidated through computational modeling.

One studied reaction is the transformation of O-alkenyl thiohydroxamates in the presence of a bromine source like bromotrichloromethane. rsc.org In this context, an alkenoxyl radical can undergo competing reactions: a 5-exo-cyclization to form a bromomethyltetrahydrofuran or a β-fragmentation. rsc.org Computational studies, often employing density functional theory (DFT), can model the transition states for both pathways. For a related system, it was shown that fragmentation can lead to the formation of an aldehyde, such as this compound. rsc.org The modeling helps to understand the factors that favor one pathway over the other, such as the nature of substituents and reaction conditions. rsc.org The intermediates in these pathways are typically radical species, the geometries and energies of which are calculated to map out the potential energy surface of the reaction. rsc.org

Another significant transformation is the use of this compound in nucleophilic additions and subsequent cyclizations. For instance, it has been used as a reactant in the Corey–Chaykovsky reaction with a sulfonium (B1226848) ylide to generate an epoxide (an oxirane ring) at the site of the original aldehyde. nih.gov This epoxide, compound 125 in a synthetic route to prodiginine natural products, serves as a key intermediate. nih.gov It is subsequently alkylated at the terminal bromine position, demonstrating a planned sequence of reactivity at both ends of the molecule. nih.gov

Furthermore, this compound can participate in aldol-type reactions. The reaction between the lithium enolate of cyclopentanone (B42830) and this compound yields a bromoketol intermediate. tandfonline.com This intermediate is noted to be unstable, and computational modeling could explore its decomposition pathways or subsequent planned reactions, such as intramolecular cyclization. tandfonline.com

| Reaction Type | Reactants | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Radical Fragmentation | Alkenoxyl Radical Precursor, Bromotrichloromethane | Alkenoxyl Radical | This compound | rsc.org |

| Corey–Chaykovsky Reaction | This compound, Sulfonium Ylide | Epoxide (Oxirane) | Epoxy-bromo-alkane | nih.gov |

| Aldol (B89426) Reaction | This compound, Cyclopentanone Enolate | Bromoketol | Hydroxy-keto-bromo-alkane | tandfonline.com |

Prediction of Kinetic and Thermodynamic Parameters

A primary goal of computational reaction modeling is to predict the kinetic and thermodynamic parameters that govern a chemical process. These predictions are crucial for understanding reaction outcomes without performing extensive experimental work.

Thermodynamics focuses on the relative stabilities of reactants, intermediates, and products. By calculating the Gibbs free energy (ΔG) of each species along a proposed reaction coordinate, computational methods can determine whether a reaction is likely to be exergonic (spontaneous) or endergonic. For the competing pathways of alkenoxyl radicals, thermodynamic calculations can reveal the relative stability of the cyclized tetrahydrofuran (B95107) product versus the fragmented this compound. rsc.org

Kinetics relates to the rate of a reaction and is governed by the energy of the transition state (TS), the highest point on the reaction energy profile. The energy difference between the reactants and the TS is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

In the case of the alkenoxyl radical transformation, the outcome is determined by the relative rate constants for addition (k_add) versus β-fragmentation (k_β). rsc.org This competition is kinetically controlled, meaning the product distribution is determined by the relative heights of the activation barriers for the two competing pathways, not by the thermodynamic stability of the final products. rsc.org Computational modeling can locate the transition structures for both the cyclization and fragmentation steps and calculate their respective activation energies. The ratio of products formed can be predicted from the difference in these activation energies (ΔΔG‡) using the transition state theory equation. For radical reactions, these calculations are sensitive to the chosen level of theory and basis set. nih.gov

| Parameter | Kinetic Control | Thermodynamic Control | Relevance to this compound Formation rsc.org |

|---|---|---|---|

| Governing Factor | Rate of reaction (Activation Energy) | Stability of products (Gibbs Free Energy) | The formation of this compound via radical fragmentation is kinetically controlled. The ratio of bromoaldehyde to the alternative cyclized product is determined by the relative activation energies of the competing transition states (k_add vs. k_β). |

| Key Intermediate | Transition State | Product | |

| Reaction Conditions | Typically lower temperatures, shorter reaction times | Typically higher temperatures, longer reaction times, reversible conditions |

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

Chemoinformatics applies computational methods to analyze and manage large sets of chemical data. A key subfield is the development of Quantitative Structure-Property Relationship (QSPR) models, which correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activities.

While specific QSPR studies on a broad range of this compound derivatives are not widely published, the principles can be illustrated by examining related compounds. For instance, a derivative formed from the reaction of 8-bromooctanol (the alcohol analogue of this compound), 8-phenoxyoctan-1-ol, has been subject to computational modeling. vulcanchem.com In these studies, descriptors such as the logarithm of the partition coefficient (LogP) and the polar surface area (PSA) were correlated with herbicidal potency, yielding a high correlation coefficient (R² = 0.87). vulcanchem.com

For a hypothetical library of this compound derivatives, a QSPR study would proceed as follows:

Library Generation: A virtual library of derivatives would be created by modifying the this compound structure, for example, by reacting the aldehyde with different amines to form imines or by substituting the bromide with various nucleophiles.

Descriptor Calculation: For each molecule in the library, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices, PSA), or 3D (e.g., molecular shape, volume).

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that links a set of descriptors to a specific property (e.g., boiling point, solubility, or a measured biological activity).

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation.

Such models could predict properties for new, unsynthesized derivatives of this compound, prioritizing which compounds to synthesize for a desired application.

vulcanchem.com| Descriptor | Calculated Value | Significance in QSPR/QSPR |

|---|---|---|

| LogP (Lipophilicity) | High (value not specified) | Correlates with membrane permeability and partitioning into lipid environments. Crucial for predicting bioavailability and environmental fate. |

| Polar Surface Area (PSA) | 38.69 Ų | Estimates the surface area of polar atoms (typically oxygen and nitrogen). Important for predicting transport properties, including blood-brain barrier penetration. |

| Correlation (R²) | 0.87 | Indicates a strong correlation between the LogP/PSA descriptors and the observed herbicidal potency for this class of compounds. |

Virtual Screening and Design of Novel Compounds Incorporating the this compound Motif

Virtual screening (VS) is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for those most likely to possess a desired biological activity or property. nih.govresearchgate.net The this compound structure represents a versatile motif for such endeavors due to its flexible carbon chain and dual-ended reactivity.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. researchgate.netnih.gov This typically involves molecular docking, where candidate molecules are computationally placed into the target's binding site. A scoring function then estimates the binding affinity. A library of compounds designed from the this compound motif could be screened against a protein target. The long, flexible alkyl chain could explore hydrophobic pockets, while the aldehyde (or a derivative like an amine or alcohol) could form key hydrogen bonds or other polar interactions.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown but active molecules have been identified, LBVS methods are used. These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. Using a known active compound, one could search a virtual library for molecules with a similar shape, pharmacophore (the 3D arrangement of essential features), or fingerprint. Novel compounds incorporating the this compound scaffold could be designed to mimic the pharmacophore of a known drug while having a different core structure.

Chemical Space Docking: Advanced methods now allow for the exploration of enormous "chemical spaces" containing billions or trillions of synthetically accessible compounds. biosolveit.de In this approach, small molecular fragments, or "synthons," are docked into a target site. biosolveit.de These fragments are then computationally elaborated into full molecules based on predefined chemical reactions. biosolveit.de The this compound motif is an ideal starting point for this strategy. The aldehyde could be one synthon, and the bromoalkane another, allowing for the virtual synthesis and screening of a vast and diverse library of potential binders.

The goal of any VS campaign is to enrich the hit rate, meaning that the percentage of active compounds found in the screened subset is significantly higher than what would be found by screening random compounds. nih.gov

| Strategy | Principle | Required Information | Application for this compound Motif |

|---|---|---|---|

| Structure-Based VS (e.g., Docking) | Fits molecules into a known 3D protein structure to predict binding affinity. researchgate.net | 3D structure of the biological target (e.g., from X-ray crystallography). rcsb.org | Screening derivatives against a specific enzyme's active site, where the alkyl chain occupies a hydrophobic channel and the functional head group forms polar contacts. |

| Ligand-Based VS (e.g., Pharmacophore) | Identifies molecules with features similar to known active compounds. nih.gov | Structure of at least one known active ligand. | Designing novel structures that retain the key pharmacophoric features of a known drug but replace its core with the flexible 8-carbon backbone of this compound. |

| Chemical Space Docking | Builds molecules directly within the binding site from smaller, reactive fragments (synthons). biosolveit.de | 3D target structure and a library of virtual synthons and reactions. | Using this compound as a bifunctional building block to generate vast, novel libraries for de novo drug design. |

Future Perspectives and Emerging Research Directions for 8 Bromooctanal

Sustainable and Eco-Friendly Synthetic Strategies for 8-Bromooctanal Production

The chemical industry is increasingly focused on developing sustainable and eco-friendly synthetic strategies to minimize environmental impact and improve resource efficiency encyclopedia.pubchalmers.se. For this compound, this translates to exploring greener alternatives for its production and subsequent reactions. Current synthetic routes for this compound often involve the oxidation of 8-bromo-1-octanol (B1265630), with reagents like pyridinium (B92312) chlorochromate (PCC) being employed google.com. While effective, PCC is a chromium(VI) reagent, which raises environmental concerns due to its toxicity and the generation of stoichiometric waste.

Future research will likely focus on:

Biocatalysis: Utilizing enzymes (biocatalysts) for the oxidation of 8-bromo-1-octanol to this compound could offer highly selective and efficient pathways under mild conditions (e.g., ambient temperature and pressure, aqueous media), significantly reducing energy consumption and waste catalysis.blog.

Photocatalysis and Electrocatalysis: These methods, which use light or electricity to drive reactions, offer sustainable alternatives by reducing the need for harsh reagents and minimizing waste generation encyclopedia.pubnumberanalytics.com. For instance, photocatalytic oxidation can transform alcohols to aldehydes numberanalytics.com.

Mechanochemistry: Solvent-free reactions, achieved through grinding or milling techniques, represent a highly atom-economic and environmentally benign approach. This method has shown promise for various organic transformations, including aldehyde synthesis encyclopedia.pubmdpi.com.

The shift towards these green chemistry principles aims to increase atom economy, reduce hazardous substances, and minimize energy requirements throughout the lifecycle of this compound production encyclopedia.pubchalmers.secatalysis.blog.

Advanced Catalysis and Stereoselective Transformations of this compound

The aldehyde functionality in this compound is a highly reactive group, capable of undergoing a wide array of transformations. Advanced catalysis, particularly asymmetric catalysis, holds significant promise for expanding the utility of this compound as a chiral building block.

Asymmetric Catalysis: This involves the use of chiral catalysts (e.g., chiral diphosphine ligands, chiral salen complexes, or organocatalysts like proline derivatives) to induce enantioselectivity in reactions numberanalytics.com. Given that many biologically active molecules are chiral, the ability to stereoselectively transform this compound into desired enantiomers would be invaluable. For example, cross-aldol reactions involving aldehydes can be achieved with high stereoselectivity using specific catalysts acs.org.